![molecular formula C14H18O3 B179902 Ethyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 141352-63-8](/img/structure/B179902.png)
Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C14H18O3. It is a cyclobutane derivative featuring an ethyl ester and a benzyloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst to form 3-(benzyloxy)cyclobutanone. This intermediate is then esterified with ethanol and a suitable esterification catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group forms 3-(benzyloxy)cyclobutanol.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Drug Development
Ethyl 3-(benzyloxy)cyclobutanecarboxylate serves as a precursor or active ingredient in drug development due to its biological activity. Research indicates that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties .
Case Study: JAK Inhibition
- Recent studies have highlighted the compound's potential as a Janus kinase (JAK) inhibitor, which is crucial in treating inflammatory and autoimmune disorders . JAK inhibitors are increasingly recognized for their role in managing conditions such as rheumatoid arthritis and certain cancers.
The compound's interactions with biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. Interaction studies may include:
- In-vitro assays : Evaluating the compound's effects on liver and intestinal enzymes.
- Metabolite profiling : Identifying metabolites produced from the compound to assess therapeutic potential .
Chemical Research Applications
This compound is utilized as a reagent in chemical synthesis and research due to its unique structural features.
Beyond pharmaceuticals, this compound may find applications in:
- Agricultural Chemicals : Potential use in developing agrochemicals that target specific pests or diseases.
- Material Science : As a building block for creating novel materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of ethyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active cyclobutanecarboxylate moiety, which can then participate in further biochemical reactions. The benzyloxy group can also interact with aromatic receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-benzyloxy-alpha-cyanocinnamate
- Diethyl 3-(benzyloxy)-1,1-cyclobutanedicarboxylate
- Methyl 3-(benzyloxy)butanoate
- Methyl 4-benzyloxy-3-nitrobenzoate
Uniqueness
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic organic chemistry, allowing for the construction of complex molecular architectures .
Biological Activity
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 234.29 g/mol. The compound features a cyclobutane ring, which contributes to its rigidity and distinct reactivity compared to linear or aromatic compounds. This structural uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific spatial arrangements.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active carboxylic acid derivatives. These interactions may modulate biological pathways, influencing pharmacological effects such as anti-inflammatory and anticancer activities.
Biological Activity and Applications
This compound has been investigated for its potential applications in drug discovery. Preliminary studies suggest that it can be used in the synthesis of biologically active molecules, which may lead to the development of new therapeutic agents.
Potential Biological Activities
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
- Synthesis of Derivatives : A study explored the synthesis of various derivatives of this compound, demonstrating its utility as a building block for more complex molecules with enhanced biological activities .
- In Vitro Studies : In vitro assays have been conducted to evaluate the interaction of this compound with biological targets. These studies revealed promising results regarding its effectiveness in modulating enzyme activity related to cancer progression .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Ethyl 3-(benzyloxy)-alpha-cyanocinnamate | Aromatic | Anticancer properties |
Diethyl 3-(benzyloxy)-1,1-cyclobutanedicarboxylate | Cyclobutane derivative | Anti-inflammatory effects |
Methyl 3-(benzyloxy)butanoate | Linear ester | Antimicrobial activity |
Properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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